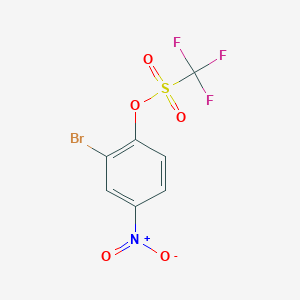

2-Bromo-4-nitrophenyl triflate

Description

2-Bromo-4-nitrophenyl triflate is a brominated aromatic compound featuring a nitro group at the para position and a triflate (trifluoromethanesulfonate) group ortho to the bromine substituent. This structure confers unique reactivity, particularly in cross-coupling and nucleophilic substitution reactions, due to the electron-withdrawing nitro and triflate groups. The triflate group is a superior leaving group compared to halides, making the compound valuable in synthesizing pharmaceuticals, agrochemicals, and advanced materials .

Properties

Molecular Formula |

C7H3BrF3NO5S |

|---|---|

Molecular Weight |

350.07 g/mol |

IUPAC Name |

(2-bromo-4-nitrophenyl) trifluoromethanesulfonate |

InChI |

InChI=1S/C7H3BrF3NO5S/c8-5-3-4(12(13)14)1-2-6(5)17-18(15,16)7(9,10)11/h1-3H |

InChI Key |

ORUKXYYVSSWLDT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Br)OS(=O)(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-nitrophenyl triflate typically involves the reaction of 2-bromo-4-nitrophenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triflate ester.

Industrial Production Methods: While specific industrial production methods for 2-Bromo-4-nitrophenyl triflate are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes ensuring the availability of high-purity starting materials and maintaining stringent reaction conditions to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-nitrophenyl triflate undergoes various types of chemical reactions, including:

Nucleophilic Aromatic Substitution: This reaction involves the substitution of the triflate group with a nucleophile.

Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura and Stille coupling reactions, where it acts as an electrophilic partner.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Common nucleophiles include amines and thiols. The reaction typically requires a polar aprotic solvent and a base.

Cross-Coupling Reactions: Palladium catalysts are often used, along with bases such as potassium carbonate or cesium carbonate.

Major Products: The major products formed from these reactions depend on the nucleophile or coupling partner used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.

Scientific Research Applications

2-Bromo-4-nitrophenyl triflate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Biology: It can be used to modify biomolecules, aiding in the study of biological pathways and interactions.

Industry: It is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-nitrophenyl triflate in chemical reactions involves the activation of the aromatic ring towards nucleophilic attack. The triflate group is a good leaving group, facilitating the substitution reactions. In cross-coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl group of the triflate and the coupling partner.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on key structural, synthetic, and functional differences between 2-bromo-4-nitrophenyl triflate and related brominated aromatic derivatives.

Substituent Effects on Reactivity

Key Findings :

- Electron-Withdrawing vs. Donating Groups: The nitro and triflate groups in 2-bromo-4-nitrophenyl triflate make it more reactive in aromatic substitution than 2-bromo-4'-methoxyacetophenone, where the methoxy group deactivates the ring .

- Leaving Group Efficiency : The triflate group (OTf) is a better leaving group than bromide or chloride, enabling faster nucleophilic aromatic substitution (SNAr) compared to halogenated analogs.

Stability and Handling

- Thermal Stability: The nitro group in 2-bromo-4-nitrophenyl triflate may reduce thermal stability compared to 2-bromo-4'-methoxyacetophenone, which lacks strong electron-withdrawing groups.

- Storage Conditions : Like 2-bromo-4-fluorobenzylamine hydrochloride, 2-bromo-4-nitrophenyl triflate likely requires anhydrous storage to prevent hydrolysis of the triflate group .

Biological Activity

2-Bromo-4-nitrophenyl triflate is a compound of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity. This article explores its biological activity, synthesis, and applications, drawing on diverse research findings.

The compound 2-bromo-4-nitrophenyl triflate has the molecular formula C₇H₄BrN₃O₃S and a molecular weight of 263.09 g/mol. It consists of a bromine atom, a nitro group, and a triflate (trifluoromethanesulfonate) functional group. The triflate moiety serves as an excellent leaving group, facilitating nucleophilic substitution reactions.

Synthesis

The synthesis of 2-bromo-4-nitrophenyl triflate typically involves the following steps:

- Starting Materials : The synthesis often begins with 2-bromo-4-nitrophenol.

- Triflation Reaction : The phenolic hydroxyl group is converted to the triflate using triflic anhydride in the presence of a base such as pyridine.

This method allows for high yields and purity of the desired triflate compound.

Applications

2-Bromo-4-nitrophenyl triflate is utilized in various chemical reactions, including:

- Nucleophilic Substitution Reactions : Due to its excellent leaving group ability, it is employed in reactions with nucleophiles to form new carbon-carbon or carbon-nitrogen bonds.

- Derivatization in Analytical Chemistry : It serves as a reagent for derivatizing compounds for analysis by HPLC (High-Performance Liquid Chromatography), enhancing their detection capabilities.

Case Studies and Research Findings

Several studies have explored the reactivity and potential applications of related compounds:

- Ingalls et al. (1984) demonstrated the effectiveness of similar nitrophenyl derivatives for derivatizing carboxylic acids for HPLC analysis, showcasing how such compounds can improve analytical methods.

- Kosugi-Migita-Stille Coupling Studies : Research involving 2-bromo-3-nitrophenyl triflate showed selective coupling reactions that highlight its utility in palladium-catalyzed processes . The study reported high selectivity ratios in coupling reactions under specific conditions, indicating its effectiveness as a coupling partner.

- Biological Activity Assessment : A study focused on various nitro-substituted phenyl compounds indicated that structural modifications could enhance biological activity against specific targets, suggesting that 2-bromo-4-nitrophenyl triflate might be further explored for similar applications .

Comparative Analysis

The following table summarizes key features and properties of selected compounds structurally related to 2-bromo-4-nitrophenyl triflate:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2-Bromo-4-nitrophenol | Bromine and nitro groups on phenol | Used in dye synthesis |

| 4-Nitrophenyl trifluoromethanesulfonate | Nitro group on a phenyl ring | Commonly used as a leaving group |

| 3-Bromo-5-methyl-4-nitrophenol | Bromine at a different position | Variation in electrophilic substitution |

Q & A

Q. What are the optimal synthetic routes for preparing 2-bromo-4-nitrophenyl triflate, and how can purity be maximized?

Methodological Answer: The triflate group is typically introduced via reaction of the corresponding phenol with triflic anhydride (Tf2O) in the presence of a base like pyridine . For bromonitrophenol precursors, ensure stoichiometric control (1:1.2 phenol:Tf2O) to avoid over-triflation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from dichloromethane/hexane mixtures improves purity. Monitor by <sup>19</sup>F NMR for triflate signature peaks (δ −75 to −78 ppm) .

Q. How does the triflate group enhance reactivity compared to other leaving groups (e.g., tosylates) in nucleophilic aromatic substitution?

Methodological Answer: The triflate group’s electron-withdrawing nature stabilizes transition states in SNAr reactions, accelerating substitution rates by 10<sup>4</sup>–10<sup>6</sup> times compared to tosylates . Kinetic studies using UV-Vis spectroscopy or HPLC under controlled conditions (e.g., DMF, 60°C, with K2CO3) can quantify this effect.

Advanced Research Questions

Q. How can contradictions in reported reaction yields for triflate-mediated couplings be resolved?

Methodological Answer: Contradictions often arise from trace moisture or residual bases. Use Karl Fischer titration to confirm anhydrous conditions and conduct control experiments with deuterated solvents (e.g., DMSO-d6) to track side reactions via <sup>1</sup>H NMR. Statistical analysis (e.g., Grubbs’ test) identifies outliers in published datasets .

Q. What advanced techniques validate the structural integrity of 2-bromo-4-nitrophenyl triflate?

Methodological Answer:

- X-ray crystallography : Refinement via SHELXL (hydrogen atoms constrained, displacement parameters optimized) resolves bond angles/planarity .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]<sup>+</sup> with <1 ppm error.

- Dynamic NMR : Detect rotational barriers in the nitro and triflate groups at low temperatures (−40°C) .

Q. Can computational models predict regioselectivity in cross-coupling reactions involving this compound?

Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states to predict whether bromine or triflate acts as the primary leaving group. Machine learning pipelines (e.g., retrosynthetic analysis via AI models) prioritize viable pathways .

Application-Focused Questions

Q. How does 2-bromo-4-nitrophenyl triflate perform in catalytic systems, such as Friedel-Crafts reactions?

Methodological Answer: The triflate group can act as a Lewis acid catalyst when coordinated to rare-earth metals (e.g., Sc(OTf)3). Test catalytic efficiency in solvent-free Friedel-Crafts acylations (e.g., fluorobenzene + benzoyl chloride) at 80°C, monitoring conversion via GC-MS .

Q. What are its stability limits under thermal or photolytic conditions?

Methodological Answer: Thermogravimetric analysis (TGA) reveals decomposition onset at ~180°C. Accelerated aging studies (40–60°C, 75% RH) combined with HPLC track hydrolysis of the triflate group. Store at 0–6°C in amber vials to prevent photolytic C-Br bond cleavage .

Interdisciplinary Research

Q. Can scandium(III) triflate’s protein-cleavage mechanism inspire biomaterial applications for this compound?

Methodological Answer: Sc(OTf)3 cleaves proteins N-terminal to Ser/Thr via acid hydrolysis . While 2-bromo-4-nitrophenyl triflate lacks direct bioactivity, its nitro group could be functionalized for photoaffinity labeling in proteomics. Test light-induced crosslinking with model peptides (e.g., GFP-tagged proteins).

Data Analysis & Reproducibility

Q. How to design experiments to distinguish between competing reaction mechanisms (e.g., radical vs. polar pathways)?

Methodological Answer:

- Radical traps : Add TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) to quench chain reactions; monitor via EPR.

- Isotopic labeling : Use <sup>18</sup>O-labeled triflate to track oxygen transfer in hydrolysis.

- Kinetic isotope effects (KIE) : Compare rates with deuterated vs. protiated solvents .

Emerging Methodologies

Q. Can high-throughput screening (HTS) platforms expedite derivative synthesis?

Methodological Answer: Robotic liquid handlers enable parallel synthesis of nitro-/bromo-variants. Use Design of Experiments (DoE) software (e.g., JMP) to optimize variables (temperature, catalyst loading). Screen libraries via MALDI-TOF for rapid hit identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.